TbAs Nanoparticles Exhibit a Semiconductor Bandgap (Saturable Traps) in Sharp Contrast to Semimetallic ErAs
Ultrafast optical-pump THz-probe transient absorption spectroscopy on ~1.5 nm diameter TbAs nanoparticles embedded in GaAs revealed that TbAs states are saturable, a signature of a genuine bandgap [1]. In contrast, identically prepared ErAs nanoparticles in GaAs show no signs of quantum confinement or an emergent bandgap; their states are non-saturable, consistent with semimetallic behavior [1]. This represents a qualitative—not merely quantitative—difference in electronic structure between the two most commonly compared rare-earth arsenide species.
| Evidence Dimension | Presence of a semiconductor bandgap in nanoparticles (~1.5 nm) |
|---|---|
| Target Compound Data | TbAs nanoparticles in GaAs: saturable trap states (evidence of bandgap) |
| Comparator Or Baseline | ErAs nanoparticles in GaAs: no bandgap, no quantum confinement, non-saturable |
| Quantified Difference | Qualitative dichotomy: semiconductor (TbAs) vs. semimetal (ErAs); carrier relaxation rates fluence- and temperature-dependent for TbAs, consistent with trap saturation |
| Conditions | Optical-pump THz-probe transient absorption spectroscopy; TbAs:GaAs and ErAs:GaAs nanocomposites grown by molecular beam epitaxy (MBE) |
Why This Matters
The semiconductor bandgap of TbAs enables fundamentally different band-engineering strategies than semimetallic ErAs, directly affecting Fermi level pinning position, carrier lifetime, and heterojunction type selection.
- [1] Vanderhoef, L.R., Azad, A.K., Bomberger, C.C., Roy Chowdhury, D., Chase, D.B., Taylor, A.J., Zide, J.M.O., & Doty, M.F. (2014). Charge carrier relaxation processes in TbAs nanoinclusions in GaAs measured by optical-pump THz-probe transient absorption spectroscopy. Physical Review B, 89(4), 045304. View Source
